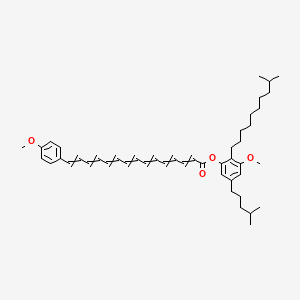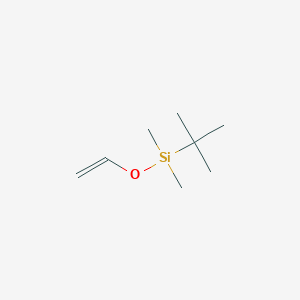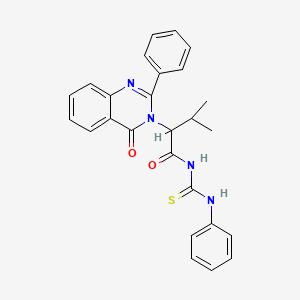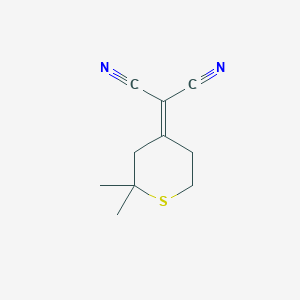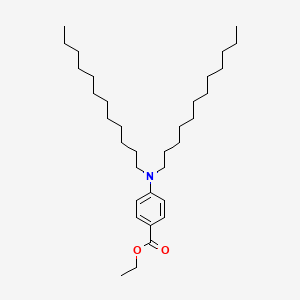
Ethyl 4-(didodecylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(didodecylamino)benzoate is an organic compound with the molecular formula C33H59NO2 It is an ester derivative of benzoic acid, featuring a long alkyl chain attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(didodecylamino)benzoate typically involves the esterification of 4-(didodecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent recycling techniques can further optimize the process, making it more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(didodecylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of 4-(didodecylamino)benzoic acid.
Reduction: Formation of 4-(didodecylamino)benzyl alcohol.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 4-(didodecylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives
Mécanisme D'action
The mechanism of action of Ethyl 4-(didodecylamino)benzoate involves its interaction with lipid membranes due to its amphiphilic structure. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A related compound with shorter alkyl chains, commonly used as a photoinitiator in UV-curing applications.
Ethyl benzoate: A simpler ester of benzoic acid, used as a flavoring agent and in organic synthesis.
Uniqueness
Ethyl 4-(didodecylamino)benzoate is unique due to its long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes, such as drug delivery and surfactant formulations. Its ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry .
Propriétés
Numéro CAS |
65213-47-0 |
|---|---|
Formule moléculaire |
C33H59NO2 |
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
ethyl 4-(didodecylamino)benzoate |
InChI |
InChI=1S/C33H59NO2/c1-4-7-9-11-13-15-17-19-21-23-29-34(30-24-22-20-18-16-14-12-10-8-5-2)32-27-25-31(26-28-32)33(35)36-6-3/h25-28H,4-24,29-30H2,1-3H3 |
Clé InChI |
DGOHIOBOCOOPIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14473048.png)
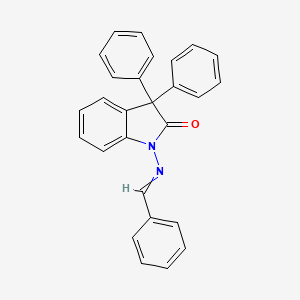
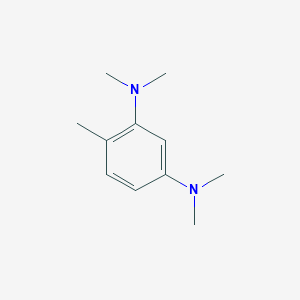
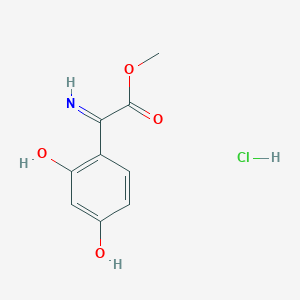

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
